1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substitutions: a 2-methylbenzyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly in targeting receptors such as serotonin (5-HT), dopamine (D2), and σ1 receptors . Its structural complexity allows for interactions with hydrophobic pockets in enzyme active sites, making it a candidate for drug discovery programs.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-19-7-2-3-9-21(19)17-24-13-15-25(16-14-24)18-22-11-6-10-20-8-4-5-12-23(20)22/h2-12H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHAGZQOWYJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the use of palladium-catalyzed cyclization reactions, which provide an efficient synthetic route to arylpiperazines under aerobic conditions .
Chemical Reactions Analysis
1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Piperazine derivatives are highly tunable, with modifications at the N1 and N4 positions significantly altering biological activity. Below is a comparative analysis of key analogues:
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Structure : N1-2-methoxyphenyl, N4-naphthalen-2-ylsulfonyl.
- Properties : Exhibits sulfonyl groups that enhance binding to enzymes like BACE1 (β-secretase), a target in Alzheimer’s disease. This compound’s sulfonyl moiety contrasts with the methylene-linked naphthalene in the target compound, likely reducing lipophilicity .
- Activity: Noted for moderate inhibitory potency (IC50 ~20–50 mM in BACE1 inhibition) .
1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Structure : N1-2-methylbenzyl, N4-2-(trifluoromethyl)benzyl.
- Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the naphthalene-substituted target compound .
1-[4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl]-4-(4-fluorophenyl)piperazine
- Structure : N1-indenyl-phenethyl, N4-4-fluorophenyl.
- Properties : Fluorine substitution improves bioavailability and CNS penetration. The phenethyl spacer increases conformational flexibility compared to the rigid naphthalene group in the target compound .
- Activity : Moderate cytotoxicity (IC50 ~10–50 µM) in cancer cell lines, attributed to fluorophenyl interactions with DNA topoisomerases .
Chlorbenzoxamine (1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine)
Physicochemical Properties Comparison
*Estimated based on analogues.
Receptor Binding and Selectivity
- σ1 Receptor Affinity: Analogues with naphthalene or trifluoromethyl groups (e.g., compound 10 in ) show nanomolar affinity (Ki < 10 nM), suggesting the target compound may share this trait.
- Dopamine D2 Receptor : Substituted piperidines with methoxyphenyl groups (e.g., compound 7 in ) exhibit D2 affinity (IC50 ~100 nM), but bulky naphthalene substitutions may reduce binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
